5-Fluoro-[3,4'-bipyridin]-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8FN3 |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-fluoro-3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H,(H2,12,14) |
InChI Key |
SBKVTXBWHYMNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)F)N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, it provides information on the connectivity, environment, and dynamics of atoms within a molecule.
¹H NMR Analysis
Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and arrangement of hydrogen atoms in 5-Fluoro-[3,4'-bipyridin]-2-amine. The spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The chemical shifts (δ) would be influenced by the electronic effects of the nitrogen atoms, the fluorine atom, and the amino group. Protons on the pyridine (B92270) ring bearing the fluorine and amine groups would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. researchgate.net
¹³C NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would theoretically produce a distinct signal. masterorganicchemistry.com The carbon directly bonded to the fluorine atom (C-5) would show a large coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The chemical shifts of the aromatic carbons would be spread over a range typical for pyridine rings, with variations caused by the different substituents. rsc.org The presence of symmetry or rapid conformational changes can sometimes lead to fewer signals than the total number of carbon atoms. masterorganicchemistry.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within each pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances based on their known proton assignments.
¹⁹F NMR for Fluorine Environments
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary signal, as there is only one fluorine atom. The fine structure of this signal would be a multiplet due to coupling with nearby protons (primarily H-4 and H-6), providing further confirmation of its position on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules and is used to identify the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
N-H Stretching: The amino group (NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyridine rings would be observed in the 1400-1650 cm⁻¹ region. chimicatechnoacta.ru
N-H Bending: The bending vibration of the amino group would be found around 1600 cm⁻¹.
C-F Stretching: A strong absorption band characteristic of the C-F bond would be expected in the 1200-1000 cm⁻¹ region. researchgate.net
The collective analysis of these spectroscopic techniques would provide a definitive structural confirmation of this compound.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to be characterized by contributions from the fluoro-substituted pyridine ring, the aminopyridine ring, and the inter-ring C-C bond.
Key expected vibrational modes include:
Pyridine Ring Vibrations: The characteristic ring breathing modes of the pyridine moieties are anticipated to produce strong signals. In related bipyridine compounds, these are often observed in the 990-1060 cm⁻¹ region. nipne.ro The substitution pattern and the electronic effects of the fluorine and amino groups will influence the exact frequencies.
C-F Vibrations: The carbon-fluorine bond will give rise to characteristic stretching and bending vibrations. The C-F stretching mode in fluorinated aromatic compounds typically appears in the 1200-1300 cm⁻¹ range. mdpi.comresearchgate.net
Amino Group Vibrations: The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, though these are often broad and may be weak in Raman spectroscopy. N-H bending (scissoring) modes are typically observed around 1600 cm⁻¹.
Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the two pyridine rings is also a characteristic feature, often appearing in the 1250-1300 cm⁻¹ range.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₈FN₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).
Under electron ionization (EI) or other ionization techniques, the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways would likely involve:
Loss of Small Molecules: Fragmentation may begin with the loss of small, stable neutral molecules. For instance, the elimination of HCN (27 Da) from one of the pyridine rings is a common fragmentation pathway for pyridine-containing compounds.
Cleavage of the Bipyridine Linkage: The C-C bond connecting the two pyridine rings can cleave, leading to fragments corresponding to the individual substituted pyridine rings. This would result in ions representing the fluoropyridinyl and aminopyridinyl moieties.
Amine Group Fragmentation: The amino group can undergo α-cleavage, although this is more characteristic of aliphatic amines. cam.ac.uk In this aromatic system, fragmentation involving the amino group might include the loss of NH₂ or related fragments.
The resulting mass spectrum would display a molecular ion peak corresponding to the intact molecule and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. The precise fragmentation pattern would provide valuable information for confirming the compound's structure. Analysis of related aminopyridine derivatives by GC-MS has shown that the molecular ion peak is typically prominent. cam.ac.ukacs.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSDC), extensive crystallographic data for related bipyridine derivatives allow for a detailed prediction of its solid-state characteristics. nih.gov
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen atoms are hydrogen bond acceptors. This is expected to lead to the formation of robust intermolecular N-H···N hydrogen bonds, which are a dominant feature in the crystal structures of many aminopyridine and bipyridine derivatives. nipne.ro These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.
Halogen Bonding: The fluorine atom, being an electronegative substituent, can participate in halogen bonding (C-F···N or C-F···π interactions), although fluorine is the weakest of the halogens in this regard. The presence of fluorine can significantly influence the crystal packing. mdpi.combldpharm.com
The interplay of these supramolecular forces will dictate the final crystal packing, influencing physical properties such as melting point and solubility. researchgate.net
The internal geometry of the this compound molecule can be predicted based on data from analogous structures. The bond lengths and angles are expected to be consistent with those of other substituted bipyridine compounds.
The table below presents typical bond lengths and angles for related bipyridine structures determined through X-ray crystallography.
| Bond/Angle | Typical Value Range | Reference Compound(s) |
| C-C (inter-ring) | 1.48 - 1.50 Å | 2,2'-Bipyridine (B1663995) derivatives |
| C-N (pyridine) | 1.34 - 1.35 Å | 2,2'-Bipyridine, Triiodidomethyltin(IV) with 2,2'-bipyridine |
| C-C (pyridine) | 1.38 - 1.40 Å | Triiodidomethyltin(IV) with 2,2'-bipyridine |
| C-F | ~1.35 Å | Fluorinated pyridine derivatives |
| C-N (amino) | ~1.36 Å | Aminopyridine derivatives |
| C-N-C (pyridine) | 116° - 119° | 2,2'-Bipyridine, Triiodidomethyltin(IV) with 2,2'-bipyridine |
| N-C-C (pyridine) | 121° - 125° | 2,2'-Bipyridine derivatives |
Data derived from studies on related substituted bipyridine compounds. rsc.orgambeed.commdpi.com
The fluorine and amino substituents are expected to cause minor perturbations in the electronic structure and, consequently, in the bond lengths of the pyridine rings to which they are attached.
A critical structural parameter in bipyridine compounds is the torsion angle (or dihedral angle) between the two pyridine rings. This angle is defined by the four atoms of the C-C-C-N or N-C-C-N chain that links the rings. The degree of twist is influenced by steric hindrance from substituents and by intermolecular interactions within the crystal lattice.
For 3,4'-bipyridine (B8713429) derivatives, the rotational freedom around the inter-ring C-C bond allows for a range of conformations. In the solid state, the observed torsion angle is a balance between the tendency for a planar conformation (to maximize π-conjugation) and the steric and packing forces that may favor a twisted arrangement. In many substituted 2,2'-bipyridine and 4,4'-bipyridine (B149096) crystal structures, the rings are not coplanar, with dihedral angles varying significantly. For example, in some substituted bipyridines, torsion angles can range from nearly planar (a few degrees) to significantly twisted (over 50°). For a 3,4'-bipyridine system, a non-planar conformation is highly probable in the solid state.
The table below illustrates the variability of torsion angles in different bipyridine systems.
| Compound Type | Observed Torsion Angle Range | Notes |
| Substituted 2,2'-Bipyridines | 9° - 56° | Angle depends heavily on substituent size and packing forces. |
| 4,4'-Bipyridine-3,3'-dicarboxylic acid | 52.5° | Exists as a zwitterion with extensive hydrogen bonding. |
| Metal-coordinated bipyridines | 10° - 37° | Coordination to a metal center often influences the twist. |
Data derived from studies on various substituted and coordinated bipyridine compounds.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular structure and reactivity. nih.govscience.gov For related fluorinated heterocyclic compounds, these studies have been crucial in understanding their behavior. hokudai.ac.jpnih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.gov It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net Although DFT studies have been conducted on analogous compounds like fluorinated pyrimidine (B1678525) derivatives and other bipyridine complexes, specific findings for 5-Fluoro-[3,4'-bipyridin]-2-amine are not present in the current body of literature. researchgate.netdergipark.org.trrsc.org
Optimized Molecular Geometry
The optimization of molecular geometry through DFT calculations is a standard procedure to find the lowest energy conformation of a molecule. nih.govresearchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar molecules, like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, DFT has been used to calculate these ground-state geometries. researchgate.net However, a corresponding analysis for this compound, which would provide precise data for its structural parameters, has not been published.
Electronic Structure Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and the energy required for electronic excitation. irjweb.comschrodinger.com A smaller gap generally suggests higher reactivity. irjweb.com While the principles of HOMO-LUMO analysis are well-established and have been applied to many organic molecules, including other bipyridine systems, specific energy values (in eV) and orbital distribution maps for this compound are not available. rsc.orgnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netwolfram.comwalisongo.ac.id The map uses a color scale to denote regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netchemrxiv.org This analysis helps in understanding hydrogen bonding and other non-covalent interactions. chemrxiv.org While MEP maps have been calculated for a wide array of molecules, including polar and fluorinated compounds, a specific MEP analysis for this compound has not been reported. wolfram.comresearchgate.net
Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. basicmedicalkey.comacs.orgresearchgate.net Computational methods can quantify the strength and nature of these interactions. nih.govcam.ac.uk Studies on related systems, for instance, have explored the role of fluorine in modulating hydrogen bonds and water networks. fu-berlin.debiorxiv.org A detailed computational investigation into the specific non-covalent interactions governing the behavior of this compound is currently absent from the literature.
Ab Initio Calculations
Ab initio calculations, which are based on the principles of quantum mechanics without the use of empirical parameters, would provide a highly accurate description of the electronic structure of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be utilized to determine various molecular properties.
Key areas of investigation would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding its reactivity.
Thermochemical Data: Predicting the enthalpy of formation and Gibbs free energy.
A representative, hypothetical data table for optimized geometrical parameters from an ab initio calculation is presented below.
| Parameter | Calculated Value (Å or °) |
| C-F Bond Length | Hypothetical Value |
| C-N (Pyridine) Bond Lengths | Hypothetical Values |
| C-C (Bipyridine) Bond Length | Hypothetical Value |
| N-H (Amine) Bond Lengths | Hypothetical Values |
| Dihedral Angle (Py-Py) | Hypothetical Value |
Semi-Empirical Methods
To complement the computationally intensive ab initio methods, semi-empirical techniques such as AM1, PM3, and PM7 could be employed. These methods utilize a simplified Hamiltonian and incorporate experimental data to significantly reduce computational cost, making them suitable for initial explorations and for studying larger systems or dynamic processes.
Expected applications for this compound would involve:
Rapid conformational screening: To identify low-energy conformers for further analysis with more accurate methods.
Calculation of electronic properties: Providing a qualitative understanding of the electronic distribution and molecular orbitals.
Below is a hypothetical comparison of results from different semi-empirical methods.
| Property | AM1 | PM3 | PM7 |
| Heat of Formation (kcal/mol) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Dipole Moment (Debye) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HOMO Energy (eV) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LUMO Energy (eV) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating potential synthetic routes and reaction mechanisms. For this compound, density functional theory (DFT) calculations would be the method of choice to explore its formation, for instance, through a Suzuki or Buchwald-Hartwig coupling reaction.
The computational investigation would focus on:
Determining Activation Energies: To predict the feasibility of a proposed reaction pathway.
Investigating the Role of Catalysts: Modeling the interaction of the reactants with a catalyst to understand its efficiency and selectivity.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of this compound.
Predicted spectra would include:
Infrared (IR) and Raman Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can predict vibrational frequencies and intensities, helping to assign experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method is commonly used to calculate chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and coupling constants.
UV-Vis Spectroscopy: TD-DFT can also be used to predict electronic transitions and the maximum absorption wavelength (λmax).
A hypothetical table of predicted NMR chemical shifts is shown below.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H | Hypothetical Values |
| ¹³C | Hypothetical Values |
| ¹⁹F | Hypothetical Value |
Studies on Conformational Preferences and Dynamics
Computational studies in this area would involve:
Potential Energy Surface (PES) Scanning: Systematically rotating the dihedral angle between the two pyridine (B92270) rings to identify energy minima (stable conformers) and rotational barriers.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule over time at different temperatures, providing insight into its flexibility and accessible conformations in solution.
This comprehensive theoretical and computational approach would provide a deep understanding of the fundamental properties of this compound, guiding its synthesis, characterization, and potential applications.
Chemical Reactivity and Mechanistic Organic Chemistry
Reaction Mechanism Elucidation
Detailed mechanistic studies specifically for 5-Fluoro-[3,4'-bipyridin]-2-amine are not extensively documented in the public domain. However, the reaction mechanisms can be inferred from the well-established chemistry of its structural components: aminopyridines, fluorinated heterocycles, and bipyridines. For instance, reactions involving the amino group, such as N-alkylation or N-acylation, are expected to proceed through standard nucleophilic substitution pathways. mnstate.edu The pyridine (B92270) nitrogen atoms can be protonated or alkylated, and the bipyridine system can participate in metal-catalyzed cross-coupling reactions. The elucidation of specific reaction pathways would likely involve computational studies and kinetic experiments to probe the transition states and intermediates. For related compounds like 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, the general reactivity is known, but detailed mechanistic pathways are often proprietary or part of ongoing research. sigmaaldrich.com
Role of the Bipyridine Core in Reactivity
The bipyridine core is a cornerstone of the molecule's reactivity, primarily due to the presence of two pyridine rings. mdpi.com This structure is renowned for its ability to act as a chelating ligand for a wide variety of transition metals, including palladium, platinum, ruthenium, and cobalt. science.gov The nitrogen atoms of the pyridine rings possess lone pairs of electrons that can coordinate with metal centers, forming stable complexes. This coordination is fundamental to the use of bipyridine derivatives in catalysis.
In the context of this compound, the bipyridine core can facilitate:
Metal-Catalyzed Cross-Coupling Reactions: The molecule can serve as a ligand in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex organic molecules. mdpi.com
Formation of Supramolecular Structures: The rigid and planar nature of the bipyridine unit promotes the formation of ordered supramolecular assemblies through metal coordination or hydrogen bonding. science.gov
Modulation of Electronic Properties: The two interconnected pyridine rings create an extended π-system that influences the electronic properties of the entire molecule, affecting its reactivity and photophysical characteristics. evitachem.com
The relative orientation of the two pyridine rings in the [3,4'-bipyridine] system influences its chelating properties and the geometry of the resulting metal complexes, which in turn affects catalytic activity and stability.
Influence of the Fluoro Substituent on Reaction Selectivity and Rate
The fluorine atom at the 5-position of the pyridine ring exerts a significant influence on the reactivity of the molecule due to its high electronegativity. This results in strong inductive electron withdrawal (-I effect), which has several consequences for reaction selectivity and rates.
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. This effect is particularly pronounced for positions ortho and para to the fluorine atom. In some fluorinated nitrobenzenes, increased fluorine substitution correlates with higher reactivity towards nucleophiles. nih.gov
Deactivation towards Electrophilic Aromatic Substitution: Conversely, the reduced electron density deactivates the ring towards electrophilic attack.
Effect on Reaction Rates: The introduction of fluorine near a reaction center can decelerate SN2 reaction rates due to the destabilization of the transition state through inductive effects and electrostatic repulsion of the incoming nucleophile. researchgate.net Studies on fluorinated alkyl bromides have shown a significant decrease in reaction rates compared to their non-fluorinated analogs. researchgate.net
Modification of Acidity/Basicity: The fluorine atom lowers the pKa of the amino group and the pyridine nitrogen atoms, making them less basic. This can affect the conditions required for reactions involving protonation or deprotonation steps.
Blocking Site for Reactions: The fluorine atom itself can act as a blocking group, preventing substitution at the 5-position and directing incoming reagents to other available sites on the pyridine ring.
Table 1: Influence of Fluoro Substituents on Reactivity
| Feature | Effect of Fluoro Substituent | Rationale |
|---|---|---|
| Nucleophilic Aromatic Substitution | Activation | Electron withdrawal increases ring electrophilicity. nih.govresearchgate.net |
| Electrophilic Aromatic Substitution | Deactivation | Electron withdrawal decreases ring nucleophilicity. |
| SN2 Reaction Rate (at adjacent centers) | Deceleration | Inductive destabilization of transition state; electrostatic repulsion. researchgate.net |
| Basicity of N atoms | Decrease | Inductive electron withdrawal reduces electron density on nitrogen. |
Reactivity of the Amino Group
The amino group at the 2-position is a key functional handle for derivatization. As a nucleophile, it can participate in a variety of chemical reactions. mnstate.edu
N-Alkylation and N-Arylation: The amino group can react with alkyl halides or be arylated using methods like the Buchwald-Hartwig cross-coupling, although the latter can be challenging on an electron-deficient ring. mnstate.edu
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This is a common strategy to protect the amino group or to introduce new functional moieties. mnstate.edu
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.
Formation of Imines: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. mnstate.edu
Directing Group in Electrophilic Substitution: The amino group is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution. However, its influence will be in competition with the deactivating effect of the fluorine atom and the pyridine ring nitrogen. In strongly acidic media, protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) would turn it into a deactivating, meta-directing group. mnstate.edu
The reactivity of the amino group is modulated by the electronic environment of the bipyridine core and the fluoro substituent. The electron-withdrawing fluorine atom reduces the nucleophilicity of the amino group, potentially requiring more forcing conditions for some reactions compared to a non-fluorinated analogue.
Studies on Reactive Intermediates
While specific studies on the reactive intermediates of this compound are not widely available, their nature can be predicted from established reaction mechanisms.
Diazonium Salts: As mentioned, diazotization of the 2-amino group would generate a pyridin-2-diazonium salt. These are often unstable but highly useful intermediates for introducing a variety of functional groups onto the pyridine ring.
Radical Intermediates: Bipyridine systems can be involved in single-electron transfer (SET) processes to form radical cations or radical anions. These intermediates are key in certain metal-catalyzed reactions and photoredox catalysis. acs.org The generation of N-centered radicals from N-aminopyridinium salts is a known process, suggesting that under oxidative conditions, the amino group of the title compound could potentially form radical species. nih.gov
Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions on the fluoro-substituted ring, the formation of a negatively charged intermediate, known as a Meisenheimer complex or σ-complex, is expected. The stability of this intermediate is enhanced by the electron-withdrawing fluorine atom.
Ylides: Deprotonation of an N-acylated or N-alkylated aminopyridinium salt can lead to the formation of a pyridinium (B92312) ylide, a reactive intermediate that can participate in various cycloaddition and rearrangement reactions. nih.gov
The study of such transient species would typically require techniques like flash photolysis, electron spin resonance (ESR) spectroscopy for radical species, and low-temperature NMR spectroscopy.
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving this compound become important when new chiral centers are formed.
Reactions at Prochiral Centers: If the molecule reacts with a prochiral substrate, such as an unsymmetrical ketone, a new stereocenter may be created, leading to a mixture of diastereomers.
Asymmetric Catalysis: A significant application of bipyridine ligands is in asymmetric catalysis, where a chiral metal-bipyridine complex transfers chirality to the product of a reaction. While this compound is itself achiral, it could be derivatized to create a chiral ligand. For example, introducing a chiral substituent via the amino group could yield a ligand capable of inducing enantioselectivity.
Atropisomerism: Although less common for simple bipyridines, significant steric hindrance around the C-C bond connecting the two pyridine rings can lead to restricted rotation and the possibility of atropisomerism (axial chirality). The substituents on this compound are unlikely to be bulky enough to allow for the isolation of stable atropisomers at room temperature.
The stereoselectivity of reactions, such as 1,3-dipolar cycloadditions, can be influenced by the presence of chiral auxiliaries or catalysts, a principle that would apply to reactions involving derivatives of this compound. uow.edu.au
Advanced Applications in Materials Science and Catalysis
Ligand Design in Coordination Chemistry
The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and reactive properties. Bipyridine-based molecules are renowned for their efficacy as ligands, a reputation built on their robust redox stability and the relative ease with which they can be functionalized. researchgate.net The strategic placement of a fluorine atom and an amine group in 5-Fluoro-[3,4'-bipyridin]-2-amine exemplifies a sophisticated approach to ligand design, intended to modulate the behavior of the resulting metal complexes.
Metal Ion Complexation Studies
Bipyridine and its derivatives are well-documented for their ability to form stable complexes with a wide array of metal ions. researchgate.net The study of these complexation events is crucial for understanding the potential applications of the resulting coordination compounds. The presence of both an electron-withdrawing fluorine atom and an electron-donating amine group on the bipyridine framework of this compound is expected to create a unique electronic environment that influences its interaction with metal centers.
Research into related fluorinated bipyridine derivatives has shown that the introduction of fluorine can significantly impact the properties of the metal complexes, such as enhancing color purity in phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). The complexation of bipyridine ligands with various transition metal ions has been extensively studied, forming the basis for potential applications in diverse fields. acs.orgmdpi.com
Table 1: Potential Metal Ion Complexation with Bipyridine Ligands
| Metal Ion | Potential Coordination Geometry | Notable Features of Complexes |
|---|---|---|
| Fe(II) | Octahedral | Intense coloration, redox activity wikipedia.org |
| Ru(II) | Octahedral | Luminescence, photochemical applications wikipedia.org |
| Cu(II) | Distorted Tetrahedral/Square Planar | Catalytic activity, biological relevance mdpi.com |
| Ni(II) | Octahedral/Square Planar | Magnetic properties, catalysis acs.org |
This table is illustrative of the types of complexes bipyridines can form and is based on general knowledge of bipyridine chemistry.
Gas-phase cluster ion techniques have been employed to probe the fundamental interactions between metal ions and carboxylate head groups, providing insights into the molecular-level origins of their spectral responses upon complexation. nih.gov Similar studies on this compound would be invaluable in elucidating the specific effects of its substituents on metal ion binding.
Role as L-Type Ligands in Transition Metal Complexes
In the language of coordination chemistry, ligands are classified based on the nature of their interaction with the metal center. This compound acts as an L-type ligand, meaning it donates a pair of electrons to the metal to form a coordinate bond, without any change in the formal oxidation state of the metal. The two nitrogen atoms of the bipyridine core each possess a lone pair of electrons, allowing the molecule to act as a bidentate ligand, binding to the metal at two positions. researchgate.netlibretexts.org
The planarity of the bipyridine system facilitates electron delocalization across the two rings, which is a key factor in the distinct optical and redox properties of its transition metal complexes. wikipedia.org The donor-flexible nature of related pyridylidene amide (PYA) ligands allows them to stabilize transition metal complexes in various oxidation states, which is crucial for catalytic applications. acs.org The electronic asymmetry introduced by the fluoro and amino groups in this compound can further fine-tune the donor properties of the ligand and the stability of the resulting metal complexes.
Chelation Properties and Stability of Metal-Bipyridine Adducts
The ability of a single ligand to bind to a central metal atom at two or more points is known as chelation. libretexts.org this compound is a classic chelating agent, forming a stable five-membered ring with a metal ion through its two nitrogen atoms. researchgate.netacs.org This "chelate effect" results in metal-bipyridine adducts that are significantly more stable than complexes formed with analogous monodentate ligands.
Catalytic Applications
The application of transition metal complexes as catalysts is a cornerstone of modern chemical synthesis. Bipyridine ligands are instrumental in this field, as their coordination to a metal center can modulate its catalytic activity and selectivity.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. chinesechemsoc.org Transition metal complexes of bipyridine derivatives have demonstrated utility in a range of homogeneous catalytic reactions. For example, palladium complexes with pincer-type pyridylidene amine ligands have been shown to catalyze the dehydrogenation of formic acid. acs.org
The electronic and steric properties of the ligand are paramount in determining the efficacy of the catalyst. The presence of the fluoro and amine groups in this compound allows for the fine-tuning of the electronic environment at the metal center. This can influence the catalyst's activity, selectivity, and stability in reactions such as cross-coupling, hydrogenation, and oxidation. The development of catalysts for electrochemical organic synthesis represents a growing area where tailored bipyridine ligands could play a significant role. chinesechemsoc.org
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. acs.orgnih.gov Bipyridine-based ligands can be incorporated into solid supports to create robust heterogeneous catalysts. One prominent strategy is the use of bipyridine-functionalized ligands as building blocks for Metal-Organic Frameworks (MOFs). acs.orgnih.gov These porous materials can possess both Lewis acidic metal sites and basic ligand sites, enabling bifunctional catalysis for tandem reactions. nih.gov
Another approach involves the immobilization of bipyridine-metal complexes onto solid supports like nanocellulose. For example, a nanocellulose-[2,4'-bipyridin]-4-amine-Pd complex has been utilized for the efficient synthesis of biaryl derivatives. It is conceivable that this compound could be similarly employed to create novel heterogeneous catalysts with unique reactivity profiles, driven by the electronic influence of its fluoro and amine substituents. The dynamic nature of some catalytic systems, where molecular precursors evolve into catalytically active nanoparticles, is an area of active research where such ligands could find application. ananikovlab.ru
Photophysical Properties and Optical Materials
The unique electronic properties of bipyridine derivatives, often enhanced by the presence of electron-donating or electron-withdrawing groups, make them promising candidates for various optical materials. The introduction of a fluorine atom and an amino group to the [3,4'-bipyridine] core, as in this compound, is expected to modulate its photophysical characteristics. However, specific experimental data for this compound remains limited.
Development of Fluorescent Materials
While there is no specific data on the fluorescent properties of this compound, related bipyridine compounds are known to be effective luminophores. For instance, derivatives of 3-hydroxy-2,2'-bipyridines exhibit intense fluorescence, with some achieving high quantum yields in solid form. researchgate.netchimicatechnoacta.ru These properties are often attributed to processes like excited-state intramolecular proton transfer (ESIPT), which leads to a large Stokes shift. researchgate.net The presence of an amino group (an electron-donating group) and a fluorine atom (an electron-withdrawing group) in this compound could potentially lead to "push-pull" characteristics, which are often associated with strong fluorescence. semanticscholar.org
Application in Lasing Dyes
Certain derivatives of 3-hydroxy-2,2'-bipyridines have been suggested as potential lasing dyes due to their significant Stokes shifts and high fluorescence quantum yields. researchgate.netchimicatechnoacta.ru These properties are crucial for efficient laser operation. The specific applicability of this compound as a lasing dye has not been reported. Further research would be needed to determine its emission cross-section, excited-state lifetime, and photostability under high-intensity excitation to evaluate its potential in this area.
Use in Optoelectronic and Photonic Devices
Bipyridine-based compounds are integral to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The ability to fine-tune their photophysical properties through synthetic modifications makes them versatile. rsc.org While direct studies on this compound for these applications are not available, its structural similarity to other bipyridines used in such devices suggests it could be a candidate for further investigation.
Metal Cation Sensing (e.g., Zn²⁺, Cu²⁺ as probes)
Derivatives of 3-hydroxy-2,2'-bipyridines have been demonstrated as efficient and selective fluorescent probes for metal cations such as Zn²⁺ and Cu²⁺. researchgate.netchimicatechnoacta.ru The interaction with these cations can cause a significant shift in the emission spectrum and an increase in emission intensity. researchgate.net The nitrogen atoms in the bipyridine structure of this compound provide potential coordination sites for metal ions. The fluorine and amine substituents would likely influence the selectivity and sensitivity of any such sensing behavior. However, specific studies on the metal cation sensing capabilities of this compound have not been documented.
Supramolecular Chemistry and Self-Assembly
The formation of ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Bipyridine moieties are excellent building blocks for self-assembly due to their ability to coordinate with metal ions and participate in hydrogen bonding and π-π stacking interactions. semanticscholar.orgnih.gov The presence of both a fluorine atom and an amino group in this compound offers multiple sites for intermolecular interactions.
The amino group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogens can act as hydrogen bond acceptors. semanticscholar.org Furthermore, the fluorine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in the design of supramolecular architectures. acs.org These features suggest that this compound could be a versatile component in the construction of metallacycles, coordination polymers, and other self-assembled structures. semanticscholar.orgacs.org However, specific research on the supramolecular chemistry and self-assembly of this particular compound has not been reported in the available literature.
Synthetic Utility and Role As Key Intermediate
Precursor for Advanced Organic Structures
The structure of 5-Fluoro-[3,4'-bipyridin]-2-amine makes it an important precursor for creating more complex, advanced organic structures. The bipyridine framework is a common feature in ligands for metal catalysts and in functionally diverse molecules. The amino group on the pyridine (B92270) ring can be readily transformed into a variety of other functional groups or used as a point of attachment for building larger molecular architectures.
For instance, the amino group can undergo diazotization followed by substitution reactions to introduce a range of functionalities. It can also participate in coupling reactions to form amides, sulfonamides, or ureas, thereby expanding the molecular complexity. The fluorine atom enhances the metabolic stability of molecules in which it is incorporated, a desirable property in the development of pharmaceutical compounds. alfa-labotrial.comenamine.net The synthesis of related fluorinated bipyridine structures often involves cross-coupling reactions, such as Suzuki or Negishi coupling, where the pyridine rings are joined. acs.orgorgsyn.org
The reactivity of the nitrogen atoms in the pyridine rings also allows for quaternization or N-oxide formation, further diversifying the range of accessible derivatives. These advanced structures are often sought after for their potential applications in areas such as catalysis, materials with specific electronic properties, and as biologically active agents.
Building Block in Retrosynthetic Analysis
In the strategic planning of organic synthesis, known as retrosynthetic analysis, this compound can be identified as a key building block. biorxiv.org When a complex target molecule contains a substituted bipyridine core, this compound can be seen as a logical starting point or intermediate. The process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.
For a hypothetical complex molecule containing the 5-fluoro-2-aminobipyridine moiety, a retrosynthetic approach would disconnect the molecule at bonds that can be reliably formed. For example, any substituent attached to the 2-amino group could be traced back to a reaction involving the amine itself. The bipyridine linkage itself suggests a disconnection to two separate pyridine precursors, which would be joined via a cross-coupling reaction in the forward synthesis.
The utility of this compound as a building block is enhanced by the distinct reactivity of its different components. The fluorine and amino substituents on one ring and the unsubstituted second pyridine ring offer opportunities for selective chemical transformations, a key consideration in designing efficient synthetic routes.
Development of Novel Chemical Entities
The development of novel chemical entities, especially for pharmaceutical applications, often relies on the use of unique and functionalized building blocks. The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity. nottingham.ac.uknih.govdundee.ac.uk The this compound scaffold is therefore of considerable interest in drug discovery programs. lookchem.com
The bipyridine structure is a known pharmacophore in various biologically active compounds. By using this compound as a starting material, medicinal chemists can generate libraries of novel compounds for screening against various biological targets. The amino group provides a convenient handle for attaching different side chains, allowing for the systematic exploration of structure-activity relationships (SAR).
For example, derivatives of this compound could be explored as kinase inhibitors, a class of drugs that often feature heterocyclic scaffolds. The specific substitution pattern of this compound could lead to compounds with high potency and selectivity for specific protein targets. The synthesis of related complex heterocyclic systems, such as pyrimido[4,5-b]quinolines, has been shown to yield biologically active molecules. acs.org The principles used in the synthesis of other fluorinated heterocyclic amines, like 2-amino-5-fluoropyridine, can be applied to utilize this compound in the creation of new potential therapeutics. researchgate.net
Future Research Directions
Exploration of Novel Synthetic Pathways
While classical methods for constructing bipyridine skeletons exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 5-Fluoro-[3,4'-bipyridin]-2-amine and its derivatives. The incorporation of fluorine into heterocyclic structures can be challenging, and modern synthetic methods offer promising solutions. dundee.ac.uk
Future synthetic explorations could include:
Late-Stage Fluorination: Investigating C-H functionalization strategies to introduce the fluorine atom onto a pre-formed [3,4'-bipyridin]-2-amine (B15050176) core. This approach offers atom economy and allows for the rapid generation of analogues. dundee.ac.uk
Photoredox Catalysis: Utilizing visible-light-mediated reactions, which operate under mild conditions, could provide new pathways for forming the C-F bond or constructing the bipyridine system itself. chinesechemsoc.org
Advanced Cross-Coupling Reactions: Developing novel palladium- or copper-catalyzed cross-coupling reactions could enable a more modular and efficient assembly of the fluorinated bipyridine structure from readily available precursors. acs.org The "1,2,4-triazine" methodology, which has been used for synthesizing other complex bipyridine derivatives, could also be adapted for this target. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Late-Stage C-H Fluorination | High atom economy, rapid analogue synthesis. | Organometallic Chemistry, Fluorine Chemistry dundee.ac.uk |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Green Chemistry, Organic Synthesis chinesechemsoc.org |
| Advanced Cross-Coupling | Modular approach, use of accessible precursors. | Catalysis, Heterocyclic Chemistry acs.orgresearchgate.net |
Advanced Spectroscopic Characterization Techniques
A comprehensive understanding of the structural and electronic properties of this compound requires moving beyond routine spectroscopic methods. Advanced characterization techniques are crucial for unambiguously determining its structure and probing its behavior in different environments.
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure would provide definitive proof of the molecular geometry, bond lengths, and bond angles. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. elsevierpure.com
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition with high accuracy, leaving no doubt as to the molecular formula of the synthesized compound. eurjchem.com
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are indispensable for assigning all proton and carbon signals, especially for a complex heterocyclic system. These methods help to definitively establish the connectivity of atoms within the molecule. mdpi.com
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a critical tool. It not only confirms the presence and chemical environment of the fluorine but can also be used to study interactions and binding events, as the fluorine chemical shift is highly sensitive to its surroundings. db-thueringen.de
| Technique | Information Gained | Importance |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, intermolecular forces. | Unambiguous structural proof, understanding of solid-state packing. elsevierpure.com |
| High-Resolution Mass Spectrometry | Exact molecular formula. | Definitive confirmation of chemical identity. eurjchem.com |
| 2D NMR (COSY, HSQC, HMBC) | Complete ¹H and ¹³C signal assignment and connectivity. | Elucidation of complex molecular framework. mdpi.com |
| ¹⁹F NMR Spectroscopy | Fluorine chemical environment, molecular interactions. | Characterization of the fluorine moiety, probe for binding studies. db-thueringen.de |
Deeper Computational Insights into Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of this compound. Such studies can complement experimental findings and guide future research. acs.org
Key areas for computational investigation include:
Molecular Geometry and Vibrational Frequencies: DFT calculations can predict the ground-state geometry and vibrational spectra (IR and Raman), which can be compared with experimental data from X-ray diffraction and spectroscopic analyses to validate the computational model. elsevierpure.comresearchgate.net
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and charge transfer possibilities within the molecule. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and highlighting areas involved in intermolecular interactions.
Hirshfeld Surface Analysis: This analysis is valuable for visualizing and quantifying intermolecular interactions within the crystal lattice, providing a deeper understanding of the forces that govern the supramolecular structure. eurjchem.com
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies. | Corroboration of experimental structural data. elsevierpure.comacs.org |
| HOMO-LUMO Analysis | Electronic energy levels, energy gap. | Insight into chemical reactivity and electronic transitions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. | Prediction of interaction sites for synthesis and binding. |
| Hirshfeld Surface Analysis | Intermolecular contacts and interactions. | Understanding crystal packing and supramolecular assembly. eurjchem.com |
Expanding Non-Biological Application Spectrum
While many aminopyridine derivatives are explored for their biological activity, the unique electronic and coordinating properties of this compound suggest significant potential in materials science. The bipyridine unit is a classic chelating ligand in coordination chemistry.
Future research could target the following non-biological applications:
Luminescent Materials: Bipyridine derivatives are known to form highly luminescent complexes with metal ions like ruthenium(II) and iridium(III). The introduction of a fluorine atom could modulate the photophysical properties, potentially leading to materials with applications in OLEDs or as fluorescent probes. tue.nlchimicatechnoacta.ru
Fluorinated Metal-Organic Frameworks (F-MOFs): The compound could serve as a novel organic linker for the construction of F-MOFs. The fluorine atom can enhance properties such as gas sorption selectivity (e.g., for CO₂) and hydrophobicity, making these materials promising for separation and storage applications. rsc.org
Functional Polymers: The amine group provides a handle for polymerization or for grafting the molecule onto polymer backbones. This could lead to the development of functional polymers with unique optical, thermal, or metal-coordinating properties. tue.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
